2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide
Description
The compound 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and aryl groups. Key structural components include:
- 1,2,4-Oxadiazole ring: Known for its electron-withdrawing properties and stability, this heterocycle enhances binding affinity in medicinal chemistry contexts .
- N-(4-Fluorophenyl)-N-methylsulfonamide: The fluorophenyl group contributes to electronic effects (e.g., dipole interactions), while the methyl group modulates steric hindrance.
This compound’s design aligns with trends in drug discovery, where sulfonamides and oxadiazoles are leveraged for their bioactivity in targeting enzymes or receptors .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O3S2/c1-24(15-8-6-14(21)7-9-15)29(25,26)16-10-11-28-17(16)19-22-18(23-27-19)12-2-4-13(20)5-3-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGJNAIVKISGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been shown to exhibit a broad spectrum of biological activities.
Mode of Action
1,2,4-oxadiazole derivatives have been reported to interact with various biological targets, leading to changes in their function.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biological pathways due to their broad spectrum of biological activities.
Biological Activity
The compound 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide , commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 343.8 g/mol. The structure features a sulfonamide group, an oxadiazole ring, and various aromatic substituents that are critical for its biological activity.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The compound has shown efficacy against various bacterial strains by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. Studies indicate that derivatives with electron-withdrawing groups such as chlorine enhance antibacterial potency by improving binding affinity to the target enzyme .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of this compound against several viruses. For instance, it demonstrated significant inhibition against Tobacco Mosaic Virus (TMV), with some derivatives showing up to 50% inhibition in vitro. This suggests a potential application in agricultural biotechnology for protecting crops from viral infections .
Anticancer Properties
Research has also focused on the anticancer activity of sulfonamide derivatives. The compound's ability to induce apoptosis in cancer cell lines has been documented, likely due to its interaction with specific cellular pathways involved in cell death and proliferation. Studies have reported promising results in inhibiting tumor growth in xenograft models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety inhibits key enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
- Cellular Uptake : The presence of halogenated phenyl groups enhances lipophilicity, facilitating better cellular uptake and bioavailability.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound can induce oxidative stress in cancer cells, leading to cell death .
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited increased antimicrobial activity compared to their non-halogenated counterparts .
- Antiviral Screening : In a series of experiments against TMV, compounds similar to the target molecule were synthesized and screened. Results showed that modifications at the phenyl ring significantly affected antiviral efficacy, suggesting structure-activity relationships that could guide future synthesis .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis via caspase activation pathways. This highlights its potential as a lead compound for further development in cancer therapy .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The presence of the 4-chlorophenyl group enhances the compound's efficacy against various bacterial strains. Studies have shown that derivatives of oxadiazoles can act as effective agents against resistant strains of bacteria, making them valuable in developing new antibiotics .
Anticancer Properties
The compound's structure suggests potential anticancer activity. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells, providing a pathway for further research into targeted cancer therapies .
Agricultural Applications
Pesticidal Activity
Compounds featuring oxadiazole structures have been explored for their pesticidal properties. The incorporation of the 4-fluorophenyl group may enhance the compound's ability to disrupt pest physiology, offering a novel approach to pest control in agriculture. Field trials are necessary to confirm efficacy and safety profiles .
Herbicidal Properties
Research into herbicides has identified oxadiazole derivatives as promising candidates for selective weed management. Their mode of action typically involves interference with plant growth regulators, which could lead to effective weed control with minimal impact on crop yield .
Materials Science
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer chemistry. Its sulfonamide group can be utilized to modify polymer surfaces for enhanced adhesion or hydrophilicity. This modification can lead to improved performance in coatings and adhesives used in various industries .
Nanotechnology Applications
Recent studies have explored the use of oxadiazole derivatives in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to functionalize nanoparticles with such compounds could improve drug solubility and bioavailability, paving the way for more effective therapeutic strategies .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibition of bacterial growth |
| Anticancer therapies | Induction of apoptosis | |
| Agricultural Science | Pesticides | Disruption of pest physiology |
| Herbicides | Interference with plant growth regulators | |
| Materials Science | Polymer modifications | Enhanced adhesion and hydrophilicity |
| Nanotechnology | Functionalization for drug delivery systems |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of oxadiazole derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications like those found in this compound could enhance antibacterial properties .
- Cancer Cell Apoptosis Research : A recent investigation into sulfonamide-containing compounds revealed their potential to trigger apoptosis in human cancer cell lines, supporting further exploration of this compound as a therapeutic agent .
- Herbicidal Trials : Field trials using oxadiazole-based herbicides showed promising results in controlling common agricultural weeds while maintaining crop health, indicating a viable application for this compound in sustainable agriculture practices .
Chemical Reactions Analysis
Oxadiazole Ring Formation
The oxadiazole moiety is synthesized via cyclization of amidoximes. For example, reacting 3-chlorobenzonitrile with hydroxylamine hydrochloride under acidic conditions forms the amidoxime intermediate, which cyclizes thermally to yield the oxadiazole ring .
Mechanism :
Sulfonamide Coupling
The thiophene ring is functionalized with a sulfonamide group through chlorosulfonation and subsequent amine substitution. Chlorine gas in THF converts the thiol intermediate to a sulfonyl chloride, which reacts with substituted anilines (e.g., 4-fluoroaniline) to form the sulfonamide .
Mechanism :
\text{Thiophene SH}+\text{Cl}_2\xrightarrow{\text{THF}}\text{Thiophene SO}_2\text{Cl}$$
\text{Thiophene-SO}_2\text{Cl} + \text{Ar-NH}_2 \xrightarrow{\text{Pyridine}} \text{Thiophene-SO}_2\text{-NH-Ar} $$
Purification and Characterization
Purification involves chromatographic techniques (e.g., silica gel column chromatography), while structural confirmation is achieved via spectroscopic methods:
| Technique | Key Observations |
|---|---|
| 1H NMR | Aromatic protons (δ 7.2–8.0 ppm), oxadiazole ring protons (δ 6.5–7.0 ppm) |
| 13C NMR | Sulfonamide carbons (δ 150–160 ppm), oxadiazole carbons (δ 120–140 ppm) |
| IR | S=O stretching (ν 1150–1250 cm⁻¹), C=N stretching (ν 1500–1600 cm⁻¹) |
Biological Activity
While direct experimental data for this compound is limited, analogous oxadiazole-sulfonamide derivatives exhibit antiviral activity. For example, compounds 7b and 7i from related studies showed 50% inhibition against tobacco mosaic virus (TMV) . This suggests potential applications in plant antiviral agents or antimicrobial therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related and provide insights into substituent-driven properties:
Computational and Crystallographic Insights
- AutoDock4 (): Molecular docking studies could predict the target compound’s binding modes compared to analogues. For example, the 4-chlorophenyl group may occupy hydrophobic pockets more effectively than methoxy or fluoro substituents .
- SHELX (): X-ray crystallography (if performed) would resolve tautomeric preferences, as seen in ’s triazole-thione equilibrium .
Research Findings and Data Tables
Key Physicochemical Properties
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization should employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction kinetics and reduce side products . Evidence from copolymer synthesis (e.g., P(CMDA-DMDAAC)s) highlights the use of radical initiators like ammonium persulfate and controlled monomer feed rates to enhance reproducibility . Purification via column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol, can isolate high-purity product.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm regiochemistry of the oxadiazole and sulfonamide groups. Aromatic proton splitting patterns distinguish 4-chlorophenyl and 4-fluorophenyl substituents .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, particularly for the oxadiazole-thiophene core.
- Fluorometric Analysis : Detects fluorescence quenching effects influenced by the electron-withdrawing sulfonamide group, as demonstrated in studies of structurally similar benzamides .
Advanced: How can contradictory biological activity data across assays be resolved?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, co-solvents) or impurities. Strategies include:
- Purity Verification : Use HPLC-MS (e.g., Chromolith columns) to detect trace impurities that may inhibit or enhance activity .
- Dose-Response Curves : Perform assays at multiple concentrations to identify non-linear effects.
- Metal Interaction Studies : Test compound stability in the presence of divalent cations (e.g., Mg, Ca), which may chelate with the sulfonamide group and alter activity .
Advanced: What computational methods predict potential biological targets for this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to screen against kinase or GPCR targets, leveraging the oxadiazole’s rigidity for binding pocket compatibility.
- Pharmacophore Modeling : Identify key features (e.g., sulfonamide as a hydrogen-bond acceptor, fluorophenyl as a hydrophobic anchor) using tools like Schrödinger’s Phase .
- QSAR Studies : Corrogate substituent effects (e.g., chlorine vs. fluorine) on activity using datasets from analogous triazole derivatives .
Advanced: How do structural modifications impact biological activity? (SAR Analysis)
Methodological Answer:
A comparative SAR table for related compounds reveals:
| Substituent on Oxadiazole | Thiophene Modifications | Biological Activity Trend | Reference |
|---|---|---|---|
| 4-Chlorophenyl | N-methyl sulfonamide | Enhanced kinase inhibition (IC ~10 nM) | |
| 4-Fluorophenyl | N-ethyl sulfonamide | Reduced solubility, lower potency (IC ~50 nM) | |
| 3-Trifluoromethylphenyl | Thiophene ring expansion | Improved metabolic stability but increased cytotoxicity |
Key Insight: Chlorine’s electron-withdrawing effect enhances target binding, while fluorophenyl improves bioavailability but may reduce affinity .
Basic: What strategies address solubility challenges during in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins.
- Salt Formation : Convert the sulfonamide to a sodium salt via reaction with NaOH in methanol, as demonstrated for similar triazole-sulfonamides .
- Surfactants : Add Tween-80 (0.01%) to cell culture media to stabilize colloidal dispersions .
Advanced: How can degradation pathways be elucidated under stress conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions. Monitor degradation via LC-MS with C18 columns (e.g., Purospher® STAR) .
- Kinetic Analysis : Plot degradation rate vs. pH to identify hydrolysis-sensitive bonds (e.g., oxadiazole ring opening at pH <3) .
- Isolation of Degradants : Use preparative TLC to isolate and characterize major degradants (e.g., sulfonic acid derivatives) .
Advanced: What mechanistic insights can be gained from enzymatic inhibition assays?
Methodological Answer:
- Enzyme Kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive). For example, the sulfonamide group may compete with ATP in kinase assays .
- IC vs. K : Differentiate compound potency (IC) from binding affinity (K) using Cheng-Prusoff equations for accurate mechanistic interpretation .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes, as seen in fluorophenyl-containing analogs .
Basic: How can synthetic byproducts be minimized during oxadiazole ring formation?
Methodological Answer:
- Cyclodehydration Optimization : Use carbodiimide coupling agents (e.g., EDCI) in dry dichloromethane to minimize oxadiazole ring-opening side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, suppressing thermal degradation pathways .
- In Situ Monitoring : Employ FTIR to track the disappearance of the carbonyl peak (1700 cm) during cyclization .
Advanced: What synergies exist when combining this compound with other therapeutic agents?
Methodological Answer:
- Combination Index (CI) : Calculate via Chou-Talalay assays to identify synergistic pairs (CI <1). For example, co-administration with cisplatin may enhance apoptosis in cancer models .
- Mechanistic Synergy : The sulfonamide group may sensitize cells to ionizing radiation by inhibiting DNA repair enzymes (e.g., PARP-1) .
- In Vivo Validation : Use xenograft models to test pharmacokinetic compatibility and dose reduction potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
